

# Natural occurrence and biological roles of trehalose

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An In-depth Technical Guide to the Natural Occurrence and Biological Roles of Trehalose  
For Researchers, Scientists, and Drug Development Professionals

## Abstract

Trehalose, a non-reducing disaccharide composed of two  $\alpha,\alpha$ -1,1-linked glucose units, is a molecule of significant interest due to its remarkable protective properties and diverse biological functions. It is found across a wide array of organisms, from bacteria and fungi to invertebrates and plants, where it plays a crucial role in survival under extreme environmental stress. This technical guide provides a comprehensive overview of the natural occurrence of trehalose, its multifaceted biological roles, and detailed methodologies for its study. It is intended to serve as a valuable resource for researchers in molecular biology, biotechnology, and pharmacology, particularly those involved in drug development and formulation.

## Natural Occurrence of Trehalose

Trehalose is synthesized by a vast range of organisms as a protective agent against various environmental insults, including desiccation, extreme temperatures, osmotic stress, and oxidative stress.[1][2] Notably, while prevalent in many life forms, trehalose is not synthesized by mammals, although they possess the enzyme trehalase to hydrolyze it.[3] The accumulation of trehalose is a key strategy for anhydrobiosis ("life without water"), allowing organisms to withstand prolonged periods of dehydration.[4]

## Quantitative Data on Trehalose Concentration

The intracellular concentration of trehalose can vary significantly depending on the organism and the presence of environmental stressors. Under normal conditions, trehalose levels are often low, but they can increase dramatically upon stress induction. The following table summarizes representative trehalose concentrations found in various organisms under different conditions.

Organism	Tissue/Cell Type	Condition	Trehalose Concentration	Reference(s)
Bacteria				
Escherichia coli	Whole cells	0.6 M NaCl (osmotic stress)	326 mM (intracellular)	[5]
Arthrobacter aureescens	Whole cells	No salt stress	~2 mM T6P (precursor)	[6]
Fungi				
Saccharomyces cerevisiae	Exponential phase cells	Heat shock (42°C)	Marked increase from very low levels	[7]
Saccharomyces cerevisiae	Exponential phase cells	1 M NaCl (osmotic stress)	55-65 mM (intracellular)	[8]
Saccharomyces cerevisiae	Stationary phase	No stress	<1% to >25% of cell dry weight	[9]
Candida albicans	Exponential phase cells	Heat shock (42°C)	Marked increase from very low levels	[10]
Aspergillus fumigatus	Hyphae	Heat shock (50°C, 1h)	~50-fold increase	[4]
Pleurotus ostreatus	Mycelia	No stress (28°C)	~72.85 mg/g FW	[11]
Pleurotus ostreatus	Mycelia	Heat stress (40°C)	~153.16 mg/g FW	[11]
Insects				
General	Hemolymph	Normal	5 to 50 mM	[12]
Plants				
Selaginella lepidophylla	Dehydrated tissue	Desiccation	Up to 12.5% of dry weight	[13]

(Resurrection  
Plant)

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## Biological Roles and Mechanisms of Action

Trehalose's unique physicochemical properties underpin its diverse biological functions, which extend beyond simple energy storage.

### Anhydrobiosis and Stress Protection

The most well-documented role of trehalose is its ability to protect cells and their components from damage induced by environmental stress.

- **Desiccation and Freezing:** During dehydration, trehalose is thought to replace water molecules, forming hydrogen bonds with proteins and lipids. This "water replacement hypothesis" suggests that trehalose maintains the native conformation of biomolecules and the integrity of membranes in the absence of water.[\[14\]](#)
- **Vitrification:** At high concentrations, trehalose can form a glassy, amorphous solid state known as a "glass" or "vitrified state." This process of vitrification is believed to physically entrap and protect cellular structures, slowing down degradative chemical reactions.[\[15\]](#)
- **Temperature Stress:** Trehalose accumulation is a common response to both heat and cold stress. It helps to stabilize proteins against thermal denaturation and prevents the fusion of membranes at extreme temperatures.[\[10\]](#)[\[16\]](#)
- **Oxidative Stress:** Trehalose has been shown to protect cells from damage by reactive oxygen species (ROS). It can act as a scavenger of free radicals, thereby reducing oxidative damage to proteins and lipids.[\[17\]](#)

### Protein and Membrane Stabilization

Trehalose is an exceptionally effective stabilizer of proteins and lipid membranes.

- **Protein Stabilization:** Trehalose is preferentially excluded from the surface of proteins, leading to a phenomenon known as "preferential hydration." This thermodynamically

unfavorable exclusion forces the protein to remain in a more compact, folded state. It also raises the denaturation temperature of proteins.[18][19][20]

- **Membrane Stabilization:** Trehalose interacts with the polar head groups of phospholipids in membranes, maintaining their proper spacing and preventing phase transitions from a liquid crystalline to a gel state during dehydration or freezing. This preserves membrane fluidity and prevents leakage upon rehydration.[21][22][23]

## Carbon Source and Transport Sugar

In many organisms, trehalose serves as a readily available source of energy and carbon. In insects, it is the primary sugar found in the hemolymph and is crucial for flight metabolism.[12][24]

## Signaling Molecule

The precursor to trehalose, trehalose-6-phosphate (T6P), has emerged as a critical signaling molecule in plants and yeast, linking cellular carbon status to growth and development.

- **Regulation of Glycolysis (Yeast):** In *Saccharomyces cerevisiae*, T6P acts as a potent allosteric inhibitor of hexokinase II, the first enzyme in the glycolytic pathway. This inhibition prevents an uncontrolled influx of glucose into glycolysis, which could lead to a toxic accumulation of sugar phosphates.[4][25]
- **Growth and Development (Plants):** In plants like *Arabidopsis thaliana*, T6P levels correlate with sucrose availability and regulate developmental processes such as flowering time and root branching. It does so by inhibiting the energy-sensing kinase SnRK1 and potentially activating the TOR kinase pathway, thereby promoting growth when sugar is abundant.[13][26][27][28]

## Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and functional analysis of trehalose.

### Extraction of Trehalose

#### 3.1.1. From Yeast and Fungal Cells

This protocol is adapted for the extraction of trehalose from yeast and fungal mycelia.

- **Harvest Cells:** Harvest approximately 30 mg of hyphae or  $10^7$  conidia by centrifugation.
- **Washing:** Wash the cell pellet with ice-cold distilled water to remove external sugars and centrifuge again.
- **Extraction:** Resuspend the pellet in 1 mL of distilled water in a microcentrifuge tube.
- **Heat Lysis:** Incubate the suspension at 95-98°C for 3.5 hours to lyse the cells and inactivate degradative enzymes.[\[4\]](#)
- **Acidification and Neutralization:** Add 1 M acetic acid and 0.2 M sodium acetate to the lysate.
- **Clarification:** Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes to pellet cell debris.
- **Collection:** Carefully collect the supernatant, which contains the extracted trehalose, for quantification.

### 3.1.2. From Insect Hemolymph

This protocol is designed for the extraction and preparation of trehalose from insect hemolymph.

- **Hemolymph Collection:** Collect 1-2  $\mu$ L of hemolymph from larvae or adult insects.
- **Alkaline Heat Treatment:** Add the hemolymph to 25  $\mu$ L of 0.25 M  $\text{Na}_2\text{CO}_3$  in a PCR tube and incubate at 95°C for 2 hours. This step denatures proteins.[\[1\]](#)
- **Neutralization:** Cool the sample to room temperature and add 8  $\mu$ L of 1 M acetic acid to bring the pH to approximately 5.2.
- **Buffering:** Add 66  $\mu$ L of 0.25 M sodium acetate (pH 5.2).
- **Clarification:** Centrifuge the sample to pellet any precipitate. The supernatant is ready for analysis.

### 3.1.3. From Plant Tissues

This protocol is suitable for extracting trehalose from plant material.

- **Sample Preparation:** Freeze 0.1 g of plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.
- **Ethanol Extraction:** Add the powdered tissue to 2 mL of 80% ethanol and boil for a few minutes.[\[14\]](#)
- **Evaporation:** Evaporate the ethanol extract at 60°C.
- **Resuspension and Sucrose Hydrolysis:** Dissolve the residue in 5 mL of 5 mM H<sub>2</sub>SO<sub>4</sub> and heat in a boiling water bath for 60 minutes to hydrolyze any sucrose, which can interfere with some quantification methods.
- **Neutralization and Clarification:** Adjust the pH to 7.0, centrifuge at 10,000 x g for 10 minutes, and filter the supernatant.
- **Final Preparation:** Evaporate the solution and redissolve the residue in a known volume of distilled water for analysis.

## Quantification of Trehalose

### 3.2.1. Enzymatic Assay

This method relies on the specific hydrolysis of trehalose to glucose, which is then quantified.

- **Reaction Setup:** In a 96-well plate, add 20 µL of the trehalose extract or standard.
- **Control:** Prepare a parallel set of reactions without the addition of trehalase to measure pre-existing glucose in the sample.
- **Trehalase Digestion:** To the sample wells, add 0.05 U/mL of trehalase and incubate overnight at 37°C.[\[4\]](#)
- **Glucose Quantification:** Use a commercial glucose oxidase/peroxidase or hexokinase/G6PDH-based assay kit to measure the amount of glucose in both the trehalase-

treated and control wells.

- **Calculation:** The concentration of trehalose is calculated from the difference in glucose concentration between the trehalase-treated and control samples, accounting for the 1:2 molar ratio of trehalose to glucose.

### 3.2.2. High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

This method separates and quantifies trehalose based on its refractive index.

- **Instrumentation:** Use an HPLC system equipped with a carbohydrate analysis column and a refractive index detector.
- **Mobile Phase:** A common mobile phase is an isocratic mixture of acetonitrile and water (e.g., 85:15 v/v).[\[14\]](#)
- **Sample Injection:** Inject a filtered aliquot of the trehalose extract.
- **Detection:** Monitor the refractive index of the eluent. The retention time of trehalose should be determined using a pure standard.
- **Quantification:** Generate a standard curve by injecting known concentrations of trehalose and use this to determine the concentration in the samples based on peak area.

## Assessment of Protein Stability using Differential Scanning Calorimetry (DSC)

DSC measures the heat changes that occur in a protein solution as it is heated, allowing for the determination of its thermal stability.

- **Sample Preparation:** Prepare solutions of the protein of interest (e.g., lysozyme or myoglobin) with and without various concentrations of trehalose in a suitable buffer.
- **DSC Measurement:** Place the protein solutions in hermetic aluminum pans and load them into a differential scanning calorimeter.[\[9\]](#)[\[18\]](#)
- **Temperature Program:**



- Cool the samples at a rate of 30°C/min from 25°C to -130°C.
- Heat the samples at a rate of 10°C/min to 98°C.
- Data Analysis: Analyze the resulting thermogram to determine the denaturation temperature ( $T_d$ ), which is the peak of the endothermic transition corresponding to protein unfolding. An increase in  $T_d$  in the presence of trehalose indicates stabilization.

## Assessment of Membrane Integrity using a Liposome Leakage Assay

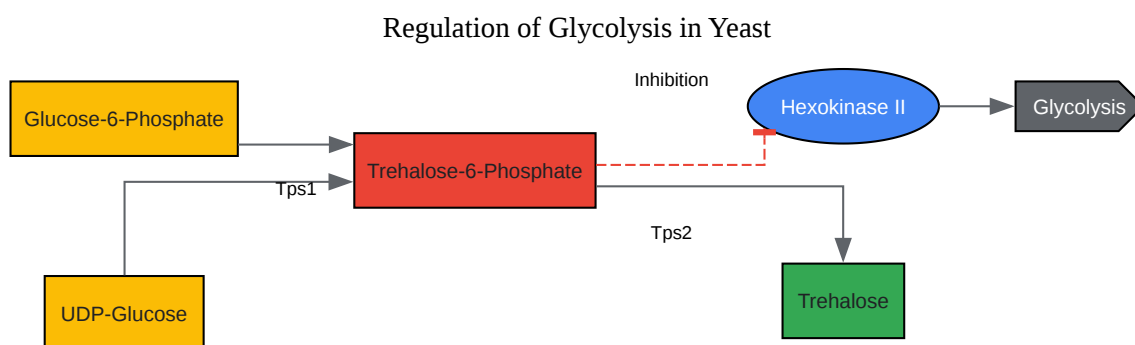
This assay measures the ability of trehalose to prevent leakage from lipid vesicles (liposomes) upon stress, such as dehydration-rehydration or freeze-thawing.

- Liposome Preparation: Prepare liposomes encapsulating a self-quenching fluorescent dye, such as calcein, at a high concentration.[\[21\]](#)[\[23\]](#)
- Removal of External Dye: Separate the calcein-loaded liposomes from the unencapsulated dye using size-exclusion chromatography.
- Stress Application:
  - Divide the liposome suspension into control and experimental groups.
  - Add trehalose to the experimental group.
  - Subject the liposomes to the desired stress (e.g., freeze-drying followed by rehydration).
- Fluorescence Measurement: Measure the fluorescence of the liposome suspensions before and after the stress treatment using a fluorometer.
- Data Analysis: Leakage of calcein from the liposomes results in its dilution and a corresponding increase in fluorescence. The percentage of leakage can be calculated relative to the maximum fluorescence achieved by lysing the liposomes with a detergent (e.g., Triton X-100). A lower fluorescence increase in the trehalose-treated group indicates membrane stabilization.

## Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to trehalose.

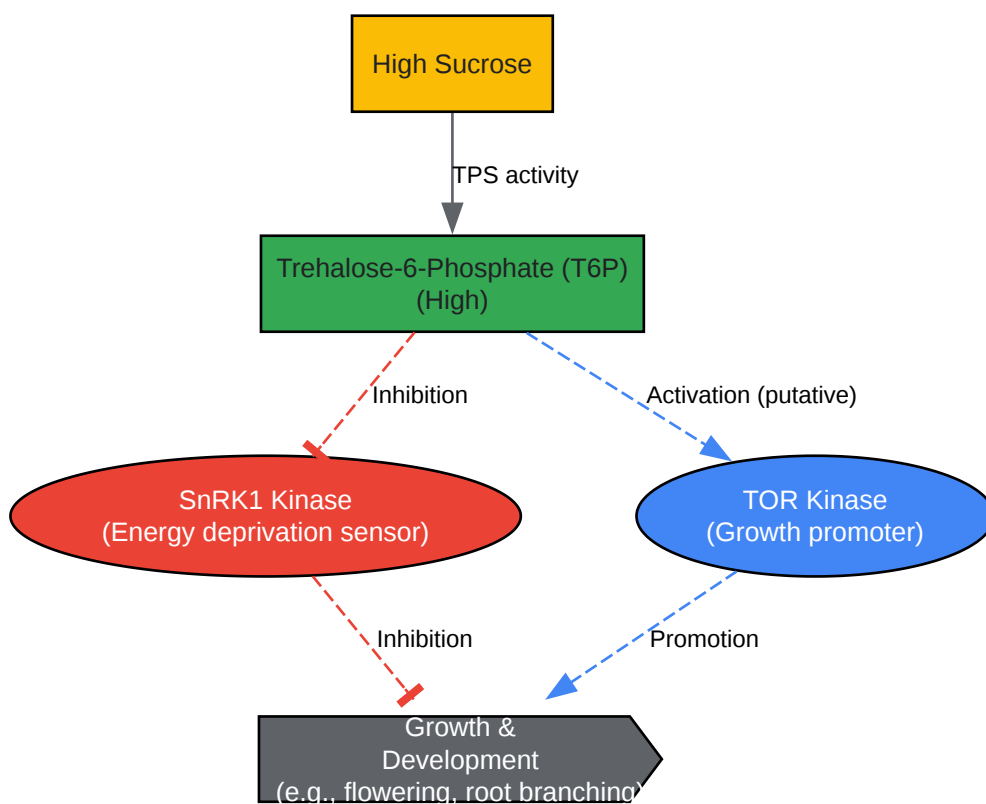
### Signaling Pathways



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Regulation of yeast glycolysis by trehalose-6-phosphate.

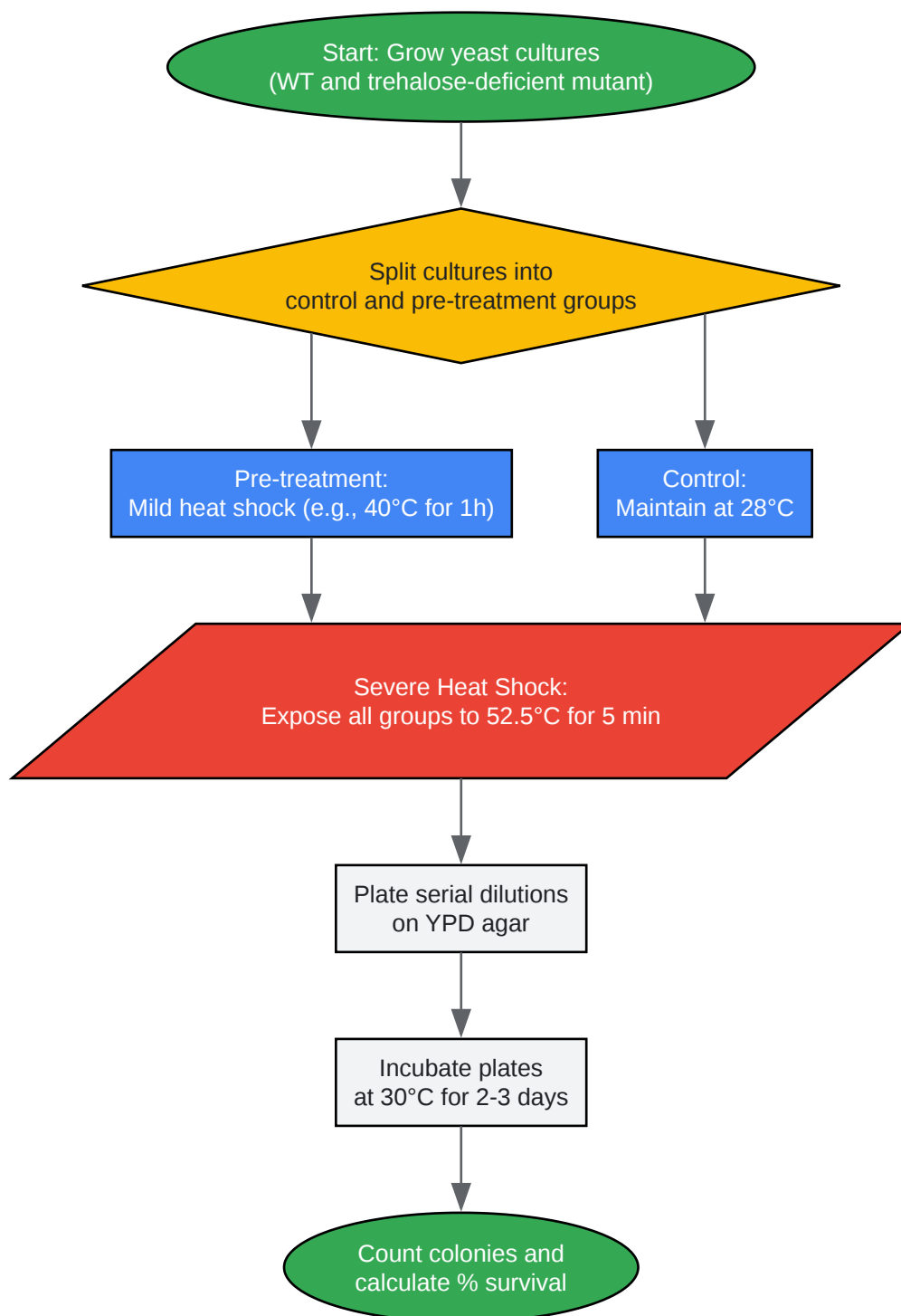
## T6P Signaling in Arabidopsis

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Simplified T6P signaling network in Arabidopsis.

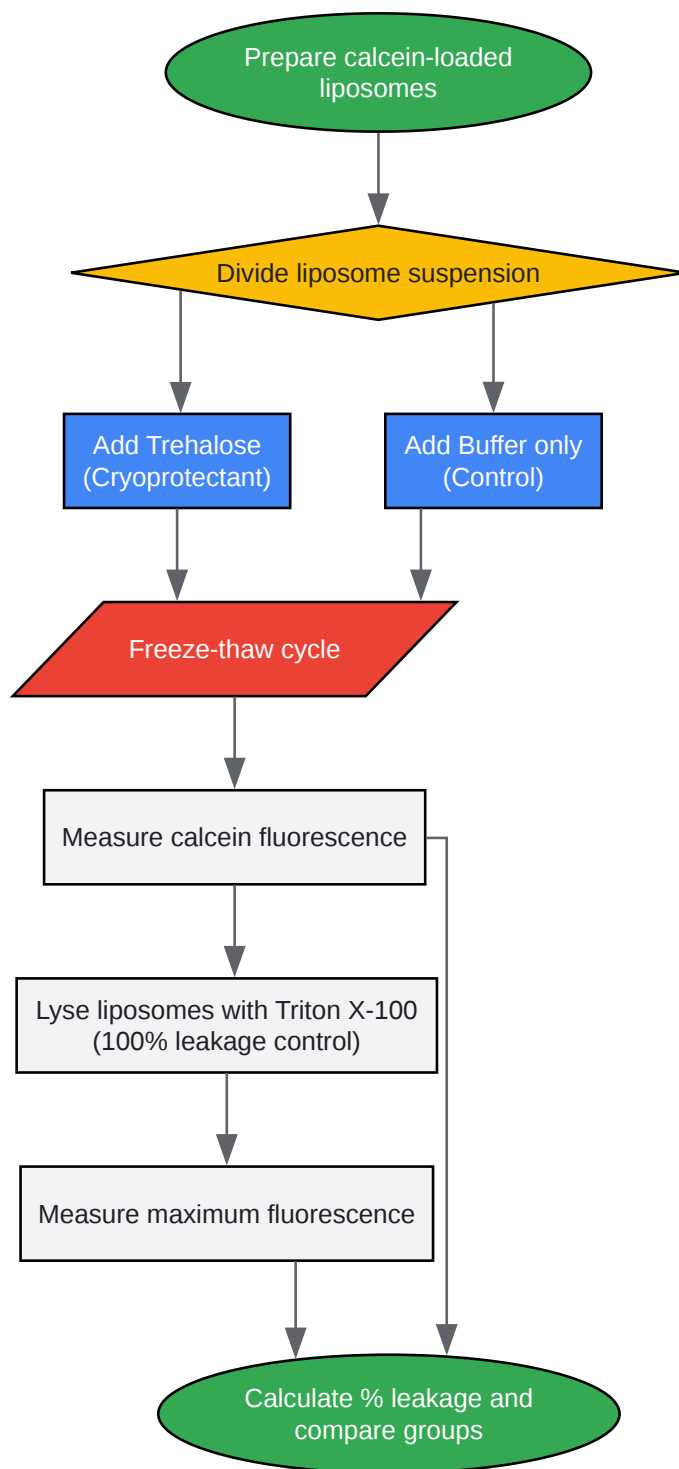
## Experimental Workflows

## Workflow: Yeast Heat Shock Survival Assay

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Experimental workflow for a yeast thermotolerance assay.

## Workflow: Liposome Leakage Assay for Cryoprotection



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Workflow for assessing cryoprotection of membranes.

## Conclusion

Trehalose is a remarkably versatile molecule with profound implications for cellular survival and regulation. Its ability to stabilize proteins and membranes under conditions of extreme stress has made it a subject of intense research and a valuable component in various biotechnological and pharmaceutical applications, including the preservation of biologics and the development of artificial tears. Furthermore, the discovery of the signaling roles of its precursor, T6P, has opened new avenues for understanding the intricate networks that govern metabolism and development in organisms from yeast to plants. The methodologies and data presented in this guide offer a robust framework for researchers to further explore the fascinating biology of trehalose and harness its potential in scientific and therapeutic contexts.

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